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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
methoxy-2,6-dimethylphenylboronic acid (CAS No: 361543-99-9), a key building block in
organic synthesis, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. Due to
the limited availability of public, experimentally-derived spectra for this specific compound, this
document presents a detailed, predicted spectroscopic profile based on established principles
and data from analogous structures. This guide is intended to serve as a valuable resource for
researchers in synthetic chemistry, medicinal chemistry, and materials science by providing
expected data for compound verification, detailed experimental protocols for spectroscopic
analysis, and visualizations of analytical workflows.

Chemical Structure and Properties

4-Methoxy-2,6-dimethylphenylboronic acid is a white to off-white crystalline solid with the
chemical formula CoH13BOs and a molecular weight of 180.01 g/mol .[1][2] Its structure
features a phenylboronic acid core with a methoxy group at the 4-position and two methyl
groups at the 2- and 6-positions. The melting point of this compound is reported to be in the
range of 168-175°C.[3][4] It is noted that this compound may exist in equilibrium with its cyclic
anhydride (boroxine).[5]
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-methoxy-2,6-
dimethylphenylboronic acid. These predictions are derived from the analysis of its chemical
structure and comparison with spectral data of similar compounds such as anisole, xylene, and
other substituted phenylboronic acids.

Predicted *H NMR Data

The expected 'H NMR spectrum of 4-methoxy-2,6-dimethylphenylboronic acid in a suitable
deuterated solvent (e.g., DMSO-ds) would exhibit four distinct signals.

Predicted Chemical

Shift (5, ppm) Multiplicity Integration Assignment
~8.0-8.2 Singlet (broad) 2H B(OH)2
~6.6 Singlet 2H Ar-H

~ 3.8 Singlet 3H O-CHs

~21 Singlet 6H Ar-CHs

Predicted **C NMR Data

The predicted proton-decoupled 13C NMR spectrum would show six signals corresponding to
the unique carbon environments in the molecule.

Predicted Chemical Shift (5, ppm) Assignment
~ 160 C-OCHs

~ 140 C-CHs

~ 135 (broad) C-B(OH)2
~112 C-H

~55 O-CHs

~ 20 Ar-CHs
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Predicted FT-IR Data

The infrared spectrum is expected to show characteristic absorption bands for the various
functional groups present in the molecule.

Predicted Wavenumber

(cm-Y) Vibration Type Functional Group
3400 - 3200 (broad) O-H stretch Boronic acid (B-OH)
2950 - 2850 C-H stretch Methyl (CHs)

~ 1600, ~1480 C=C stretch Aromatic ring

~ 1350 B-O stretch Boronic acid (B-O)
1250 - 1200 C-O stretch (asymmetric) Aryl ether (Ar-O-CHs)
1050 - 1000 C-O stretch (symmetric) Aryl ether (Ar-O-CHs)
~ 850 C-H out-of-plane bend Aromatic ring

Predicted Mass Spectrometry Data

For mass spectral analysis, the molecular ion peak is a key identifier.

m/z Value Assignment

180.09 [M]* (Molecular lon)

Experimental Protocols

The following sections detail the standard operating procedures for acquiring the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general workflow for NMR analysis is depicted below.
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Sample Preparation Data Acquisition Data Processing

Transfer solution Place tube in NMR spectrometer Acquire spectrum with Apply Fourier transform, Reference spectrum to Integrate signals and
to NMR tube (€.9., 400 MHz) sufficient scans phase and baseline correction residual solvent peak assign peaks

Dissolve 5-10 mg of sample
in ~0.6 mL of deuterated solvent
(.9, DMSO-de)

Click to download full resolution via product page

General workflow for NMR spectroscopic analysis.

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.

e Sample Preparation: Approximately 5-10 mg of 4-methoxy-2,6-dimethylphenylboronic
acid is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDClIs, or
Methanol-da4) in a standard 5 mm NMR tube.

e 1H NMR Acquisition:

o The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-
noise ratio.

o The spectral width is set to cover the expected range of proton chemical shifts (typically O-
12 ppm).

o The spectrum is referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).
e 13C NMR Acquisition:
o A proton-decoupled spectrum is acquired to obtain singlets for each unique carbon.

o Alarger number of scans is typically required compared to *H NMR due to the lower
natural abundance of 3C.

o The spectral width is set to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o The spectrum is referenced to the solvent peak (e.g., DMSO-de at 39.52 ppm).
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o Data Processing: The raw data (Free Induction Decay) is processed using appropriate
software. This involves Fourier transformation, phase correction, baseline correction, and

peak integration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation Data Acquisition Data Processing

Prepare sample (e.g., KBr pellet |

or ATR) P-| Collect background spectrum »| Collect sample spectrum > Process spectrum (e.g., baseline Identify and label

correction, smoothing) "7 significant absorption bands

4
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General workflow for FT-IR spectroscopic analysis.

 Instrumentation: A Fourier-Transform Infrared spectrometer.

o Sample Preparation (ATR): A small amount of the solid sample is placed directly on the
Attenuated Total Reflectance (ATR) crystal. Pressure is applied to ensure good contact.

o Data Acquisition:

o A background spectrum of the empty ATR crystal is collected to account for atmospheric
and instrument absorbances.

o The sample spectrum is then collected, typically over a range of 4000-400 cm~1.
o Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

o Data Processing: The resulting spectrum is displayed in terms of transmittance or
absorbance versus wavenumber (cm~1). Baseline correction and peak picking are performed
to identify the key absorption bands.

Mass Spectrometry (MS)
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Sample Preparation Data Acquisition Data Analysis
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General workflow for Mass Spectrometric analysis.

 Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray
lonization (ESI) source and a time-of-flight (TOF) or quadrupole mass analyzer.

o Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent
such as methanol or acetonitrile.

o Data Acquisition:
o The sample solution is introduced into the ion source.

o The instrument parameters (e.g., ionization voltage, temperatures) are optimized to
achieve good signal intensity for the molecular ion.

o The mass spectrum is acquired over a mass-to-charge (m/z) range that includes the
expected molecular weight of the compound.

o Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to
the molecular ion ([M]* or [M+H]*, etc., depending on the ionization method). The isotopic
pattern can be used to confirm the elemental composition.

Conclusion

This technical guide provides a predicted spectroscopic dataset and standardized analytical
protocols for 4-methoxy-2,6-dimethylphenylboronic acid. While experimentally obtained
data is always the gold standard, this guide offers a robust framework for researchers to
anticipate spectral features, aiding in the confirmation of synthesis and in quality control. The
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provided workflows and diagrams serve as a practical reference for the spectroscopic
characterization of this and similar organic compounds.

Disclaimer: The spectroscopic data presented in this document are predicted and should be
used as a reference. Experimental verification is recommended for definitive characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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